Cas no 2580185-30-2 (3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid)

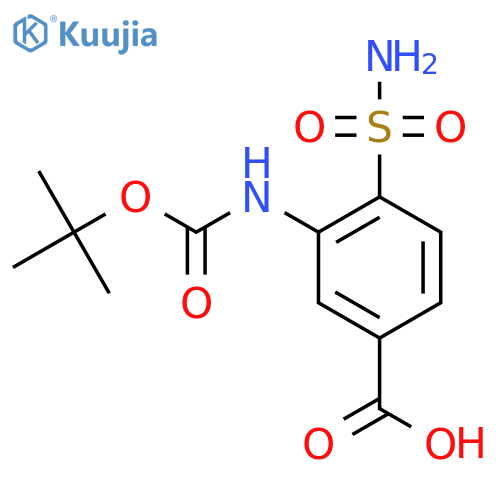

2580185-30-2 structure

商品名:3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid

3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid

- EN300-27723209

- 2580185-30-2

- 3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid

-

- インチ: 1S/C12H16N2O6S/c1-12(2,3)20-11(17)14-8-6-7(10(15)16)4-5-9(8)21(13,18)19/h4-6H,1-3H3,(H,14,17)(H,15,16)(H2,13,18,19)

- InChIKey: SOYHPINUJMZFHT-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(=O)O)=CC=1NC(=O)OC(C)(C)C)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 316.07290741g/mol

- どういたいしつりょう: 316.07290741g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 505

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 144Ų

3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723209-0.5g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 0.5g |

$739.0 | 2025-03-20 | |

| Enamine | EN300-27723209-0.05g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 0.05g |

$647.0 | 2025-03-20 | |

| Enamine | EN300-27723209-5.0g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 5.0g |

$2235.0 | 2025-03-20 | |

| Enamine | EN300-27723209-0.1g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 0.1g |

$678.0 | 2025-03-20 | |

| Enamine | EN300-27723209-1g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 1g |

$770.0 | 2023-09-10 | ||

| Enamine | EN300-27723209-5g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 5g |

$2235.0 | 2023-09-10 | ||

| Enamine | EN300-27723209-1.0g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 1.0g |

$770.0 | 2025-03-20 | |

| Enamine | EN300-27723209-0.25g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 0.25g |

$708.0 | 2025-03-20 | |

| Enamine | EN300-27723209-2.5g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 2.5g |

$1509.0 | 2025-03-20 | |

| Enamine | EN300-27723209-10.0g |

3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid |

2580185-30-2 | 95.0% | 10.0g |

$3315.0 | 2025-03-20 |

3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2580185-30-2 (3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量